BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Lipophilicity Isomer differentiation 1,3,4-Oxadiazole

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 865249-55-4) is a privileged 1,3,4-oxadiazole scaffold featuring a critical ortho-chloro substitution and a metabolically stable cyclopropylamide. Unlike the para-chloro or unsubstituted phenyl analogs, the ortho-chloro isomer occupies a distinct conformational space that alters hydrogen-bond acceptor geometry, steric accessibility, and metabolic soft-spot exposure. Procure this compound to drive matched molecular pair analysis of halogen positional effects on target potency, selectivity, and ADME properties. Its drug-like profile (MW 263.68, XLogP3 2.0, 1 HBD, 4 HBA) supports cell-based screening without anticipated solubility or permeability liabilities. An essential SAR probe for DGAT1, HDAC, kinase, and antimicrobial discovery programs.

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68
CAS No. 865249-55-4
Cat. No. B3002374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
CAS865249-55-4
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17)
InChIKeyIFBNZDQDJMQYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Cyclopropanecarboxamide (CAS 865249-55-4): Core Chemical Identity and Procurement Baseline


N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 865249-55-4, PubChem CID 4147802, molecular formula C12H10ClN3O2, molecular weight 263.68 g/mol) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole class [1]. Its structure features a central 1,3,4-oxadiazole ring bearing a 2-chlorophenyl substituent at position 5 and a cyclopropanecarboxamide moiety at position 2 via an amide linkage. The 1,3,4-oxadiazole scaffold is recognized as a privileged pharmacophore with broad biological activity potential, including anticancer, antimicrobial, and enzyme-inhibitory properties [2]. The ortho-chloro substitution and the cyclopropylamide group differentiate this compound from its para-chloro, unsubstituted phenyl, and alternative acyl-substituted analogs, imparting distinct lipophilicity (XLogP3-AA = 2), hydrogen-bonding capacity (1 HBD, 4 HBA), and conformational rigidity that may influence target binding and metabolic stability [1].

Why 1,3,4-Oxadiazole Cyclopropanecarboxamides Cannot Be Interchanged: The Critical Role of Ortho-Chloro Substitution in N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Cyclopropanecarboxamide


Within the N-(5-aryl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide chemotype, even subtle changes to the aryl substituent position, halogen count, or acyl group identity produce compounds with markedly different physicochemical and pharmacological profiles [1]. The 2-chlorophenyl (ortho-chloro) isomer occupies a unique conformational space compared to the 4-chlorophenyl (para-chloro) or unsubstituted phenyl analogs, altering both lipophilicity and the spatial orientation of the chlorine atom relative to the oxadiazole core. These structural differences directly impact hydrogen-bond acceptor geometry, steric accessibility at the putative binding site, and metabolic soft-spot exposure [2]. Generic interchange with any close analog—whether differing in chlorine position (ortho vs. para), phenyl substitution pattern (mono-chloro vs. dichloro), or acyl group identity (cyclopropyl vs. acetyl vs. heteroaryl)—risks altering target engagement, selectivity, and PK properties in unpredictable ways, making atom-for-atom equivalence impossible without direct comparative data [3].

Quantitative Differentiation Evidence for N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Cyclopropanecarboxamide Versus Closest Structural Analogs


Ortho-Chloro vs. Para-Chloro Isomer: Divergent Lipophilicity and Solubility Parameters That Impact Formulation and Permeability

The 2-chlorophenyl (ortho-chloro) substitution in the target compound alters both computed lipophilicity and intramolecular hydrogen-bonding potential relative to the 4-chlorophenyl (para-chloro) isomer. The ortho-chloro atom can participate in weak intramolecular interactions with the adjacent oxadiazole ring and amide NH, modifying the conformational ensemble and effective polar surface area compared to the para isomer, where the chlorine is geometrically remote [1]. While direct experimental logP/logD measurements for both isomers are not publicly available, the XLogP3-AA value of 2.0 for the target compound provides a reference point for computational property differentiation [2].

Lipophilicity Isomer differentiation 1,3,4-Oxadiazole Drug-likeness Permeability

Cyclopropyl Amide vs. Acetyl Amide Replacement: Consequences for Metabolic Stability and CYP Liability

The cyclopropanecarboxamide group at position 2 of the oxadiazole ring distinguishes the target compound from the corresponding acetamide analog (N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide). The cyclopropyl ring introduces conformational constraint, increased steric bulk near the amide bond, and altered electron density at the carbonyl, which can reduce susceptibility to amidase-mediated hydrolysis and CYP450-mediated oxidation compared to the simple acetyl congener . The cyclopropyl moiety is a well-established metabolic blocking group in medicinal chemistry, with documented ability to improve metabolic half-life in related heterocyclic amide series [1]. While direct metabolic stability data for this pair are not publicly available, the class-level precedent supports a clear differentiation rationale.

Metabolic stability Amide isostere Cyclopropyl group CYP liability SAR

Phenyl Substituent Electronic Effects: Unsubstituted vs. 2-Chlorophenyl Differentiation in Bioactivity Potential

Replacing the 2-chlorophenyl group with an unsubstituted phenyl ring (CAS 888409-97-0, N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide) removes both the electron-withdrawing inductive effect and the steric contribution of the ortho-chlorine atom. The chlorine atom increases the electrophilicity of the oxadiazole ring, alters π-stacking interactions with aromatic binding-site residues, and can participate in halogen bonding [1]. In the broader 1,3,4-oxadiazole SAR literature, halogen substitution at the 5-aryl position has been shown to significantly modulate potency in anticancer, antimicrobial, and enzyme-inhibition assays, though no direct head-to-head data exist for this specific pair [2].

Electronic effects Chlorine substituent SAR Oxadiazole Bioactivity

Evidence Gap Acknowledgment: Absence of Publicly Available Direct Biological Potency Data for This Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor databases (April 2026) did not identify any peer-reviewed publication or public database record containing quantitative biological activity data (IC50, EC50, Ki, MIC, % inhibition) specifically for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 865249-55-4). The PubChem entry (CID 4147802) contains only computed physicochemical properties with no bioassay results [1]. The compound is not indexed in ChEMBL with activity data, and no BindingDB entry was found for this exact structure [2]. The closest patent family (WO2006134317, oxadiazole DGAT inhibitors) encompasses the general chemotype but does not explicitly disclose this specific compound with associated biological data [3]. This evidence gap means that procurement decisions must rely entirely on class-level inference, structural differentiation arguments, and the compound's utility as a novel chemical probe or SAR exploration tool rather than on proven potency against any specific target.

Data limitation Procurement risk Screening Evidence gap

Optimal Procurement and Research Application Scenarios for N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Cyclopropanecarboxamide (CAS 865249-55-4)


De Novo Phenotypic Screening Library Diversification with a Novel Ortho-Chloro Oxadiazole Chemotype

The compound is best deployed as a structurally unique entry in medium- to high-throughput phenotypic screening libraries, where its ortho-chlorophenyl substitution and cyclopropylamide group provide chemical diversity not represented by the para-chloro isomer or the unsubstituted phenyl analog . Its drug-like physicochemical profile (MW 263.68, XLogP3 2.0, 1 HBD, 4 HBA, 3 rotatable bonds) places it within favorable oral drug-likeness space (Lipinski, Veber), making it suitable for cell-based screening without anticipated solubility or permeability liabilities .

Structure-Activity Relationship (SAR) Probe for Ortho-Substituted 5-Aryl-1,3,4-Oxadiazole Series Expansion

For medicinal chemistry teams exploring 1,3,4-oxadiazole-based inhibitors (e.g., DGAT1, HDAC, kinase, or antimicrobial targets), this compound serves as an essential SAR probe to interrogate the biological consequence of ortho-chloro substitution versus para-chloro, unsubstituted, or dichloro variants . Its procurement enables systematic evaluation of halogen positional effects on target potency, selectivity, and ADME properties within a matched molecular pair analysis framework .

Metabolic Stability Comparator for Cyclopropylamide vs. Linear Acyl Oxadiazole Congeners

The cyclopropanecarboxamide moiety provides a built-in metabolic stability advantage over acetyl or linear acyl analogs, making this compound a valuable reference standard in head-to-head microsomal or hepatocyte stability assays . Researchers can directly compare its intrinsic clearance and metabolite profiling against the corresponding acetamide or other acyl derivatives to quantify the metabolic shielding effect of the cyclopropyl ring in the 1,3,4-oxadiazole context .

Chemical Probe for DGAT1 Inhibition Programs (Patent-Informed Chemotype)

The cyclopropylamide oxadiazole chemotype is encompassed within the AstraZeneca DGAT1 inhibitor patent family (WO2006134317), which claims utility in type II diabetes, insulin resistance, and obesity . While this specific compound's DGAT1 inhibitory activity is not publicly disclosed, it represents a structurally relevant tool for hit-finding and lead optimization campaigns targeting DGAT1 or related acyltransferase enzymes, providing a novel starting point distinct from the exemplifying compounds in the patent literature .

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.